Urea,bis(phenylimino)-

描述

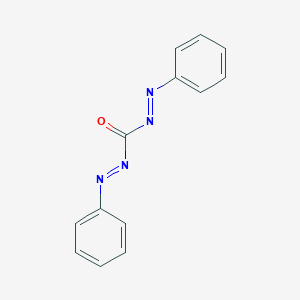

Diazene, 1,1’-carbonylbis[2-phenyl-]: is a chemical compound with the molecular formula C13H10N4O and a molecular weight of 238.24 g/mol It is known for its unique structure, which includes a diazene group (N=N) bonded to a carbonyl group (C=O) and two phenyl groups (C6H5)

准备方法

The synthesis of Diazene, 1,1’-carbonylbis[2-phenyl-] typically involves the reaction of hydrazine derivatives with carbonyl compounds under controlled conditions. One common method includes the reaction of benzoyl hydrazine with benzaldehyde in the presence of an acid catalyst. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

化学反应分析

Diazene, 1,1’-carbonylbis[2-phenyl-] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the diazene group to amines.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

科学研究应用

Chemical Applications

Urea, bis(phenylimino)- serves as a versatile reagent in organic synthesis. It is utilized as a precursor for creating more complex molecules and can participate in various chemical reactions, including oxidation processes. The compound's structure allows it to act effectively in synthetic pathways that require specific functional groups.

Table 1: Chemical Reactions Involving Urea, bis(phenylimino)-

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Forms corresponding oxides | Oxide derivatives |

| Synthesis | Acts as a precursor for complex organic compounds | Various organic molecules |

| Redox Reactions | Participates in electron transfer processes | Reduced and oxidized forms |

Biological Applications

Research indicates that Urea, bis(phenylimino)- exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The compound has been studied for its interactions with biological macromolecules, which may influence their functions.

Anticancer Properties

The urea scaffold is recognized for its role in medicinal chemistry, especially in the development of anticancer agents. A review of urea-based compounds reveals that they can inhibit various cancer cell lines through different mechanisms of action. Notably, several derivatives have shown significant activity against prostate cancer cells.

Case Study: Suramin Derivatives

- Suramin is the first urea-based drug approved for clinical use and has paved the way for numerous derivatives with anticancer properties.

- Research indicates that urea derivatives exhibit IC50 values ranging from 31 to 300 μM against different cancer cell lines such as MCF7 and PC3 .

Table 2: Anticancer Activity of Urea Derivatives

| Compound Name | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Suramin | MCF7 | 31-300 |

| Compound A | PC3 | 100-190 |

| Compound B | T47D | 73-196 |

Medicinal Applications

Ongoing research aims to explore the therapeutic potential of Urea, bis(phenylimino)-. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Inhibitors of Enzymatic Activity

The compound has been identified as a potential inhibitor of enzymes such as carbonic anhydrase and epoxide hydrolase. These enzymes are crucial in various physiological processes.

Case Study: Human Carbonic Anhydrase Inhibition

- Compounds derived from Urea, bis(phenylimino)- have shown promising inhibitory activity against human carbonic anhydrase II (hCA II), which is involved in acid-base balance and fluid secretion .

Industrial Applications

In addition to its biological significance, Urea, bis(phenylimino)- finds applications in industrial processes such as dye and pigment production. The compound's chemical properties make it suitable for creating vibrant colors used in various materials.

作用机制

The mechanism of action of Diazene, 1,1’-carbonylbis[2-phenyl-] involves its interaction with specific molecular targets and pathways. The diazene group can participate in redox reactions, affecting cellular processes. The phenyl groups may interact with biological macromolecules, influencing their function. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

相似化合物的比较

Diazene, 1,1’-carbonylbis[2-phenyl-] can be compared with other similar compounds such as:

Azobenzene: Similar in having a diazene group but lacks the carbonyl group.

Benzoyl hydrazine: Contains the hydrazine and carbonyl groups but lacks the phenyl groups.

Benzaldehyde: Contains the phenyl and carbonyl groups but lacks the diazene group

生物活性

Urea, bis(phenylimino)-, commonly referred to as bis-aryl urea, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.

The biological activity of urea derivatives often relates to their ability to inhibit specific kinases and other molecular targets. Recent studies have shown that bis-aryl urea compounds can selectively inhibit LIM kinases (Limk1) and receptor tyrosine kinases, which are implicated in various cancers.

- LIM Kinase Inhibition : Research indicates that certain bis-aryl urea derivatives exhibit high potency against Limk1, with IC50 values less than 25 nM. These compounds also show selectivity against other kinases such as ROCK and JNK, making them promising candidates for cancer therapy .

- Receptor Tyrosine Kinase Targeting : Another study highlighted the ability of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives to selectively target class III receptor tyrosine kinases, demonstrating significant antitumor activity both in vitro and in vivo .

Biological Effects

The biological effects of urea, bis(phenylimino)- extend beyond kinase inhibition. Various studies have documented its influence on cellular processes:

- Antitumor Activity : Urea derivatives have been shown to induce apoptosis in tumor cells. For instance, 1,3-bis-((3-hydroxynaphthalen-2-yl) phenylmethyl) urea has demonstrated cytotoxic effects on hepatocellular carcinoma cells .

- Neuroprotective Properties : Urea also exhibits neuroprotective effects, potentially beneficial in conditions like chronic kidney disease (CKD) where oxidative stress is prevalent .

Table 1: Summary of Key Studies on Urea Derivatives

Pharmacokinetics

The pharmacokinetic properties of bis-aryl urea derivatives are crucial for their therapeutic application. Studies have demonstrated favorable absorption and distribution characteristics in vivo, contributing to their overall efficacy as anticancer agents. For instance, optimized compounds showed good bioavailability and stability in biological systems .

Toxicological Considerations

Despite the promising therapeutic effects, the toxicity profiles of urea derivatives warrant careful evaluation. Some studies indicate that high concentrations can lead to increased oxidative stress and impaired metabolic functions in animal models. These adverse effects highlight the need for dose optimization in therapeutic applications .

属性

IUPAC Name |

1,3-bis(phenylimino)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTKJFIJTINXRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC(=O)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339324 | |

| Record name | Diazene, 1,1'-carbonylbis[2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1900-38-5 | |

| Record name | Diazene, 1,1'-carbonylbis[2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。